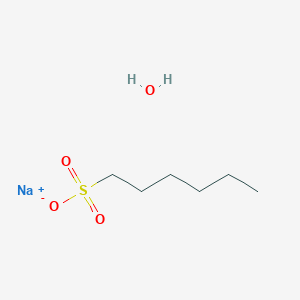

sodium;hexane-1-sulfonate;hydrate

Description

Historical Perspectives on Alkyl Sulfonate Chemistry and its Evolution

The journey of alkyl sulfonates, the class of compounds to which sodium;hexane-1-sulfonate (B8646315);hydrate (B1144303) belongs, is intertwined with the development of synthetic detergents. One of the earliest and most basic surfactants is soap, which has been in use for centuries. sanhe-daily.com However, soap has limitations, such as its tendency to precipitate in hard water. sanhe-daily.com The quest for more versatile cleaning agents led to the synthesis of the first synthetic surfactant, a sulfated product of castor oil, in 1875 by the German company Baden Aniline Soda Ash Company. sanhe-daily.com

A significant leap in alkyl sulfonate chemistry occurred during World War I when Germany developed a method to produce alkyl naphthalene (B1677914) sulfonates. sanhe-daily.com While these compounds had modest cleaning abilities, their excellent wetting and permeability properties, coupled with their stability in hard water and acidic conditions, made them highly valuable. sanhe-daily.com The evolution continued, and in 1936, the United States pioneered the production of alkylbenzene sulfonates from petroleum-based raw materials. sanhe-daily.com These synthetic detergents, with their superior performance and cost-effectiveness, quickly gained widespread use in both industrial and domestic applications. sanhe-daily.com The development of linear alkyl sulfonates, which are more biodegradable than their branched counterparts, marked another important step in creating more environmentally friendly surfactants. taylorandfrancis.com

Foundational Principles of Surfactant Chemistry Relevant to Sodium;Hexane-1-Sulfonate;Hydrate

Surfactants, or surface-active agents, are compounds that lower the surface tension between two substances, such as a liquid and a solid or two immiscible liquids. monsachemical.combyjus.com This unique property stems from their amphiphilic molecular structure, which consists of two distinct parts: a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. numberanalytics.com In the case of sodium;hexane-1-sulfonate;hydrate, the sulfonate group (-SO3Na) constitutes the polar, hydrophilic head, while the hexane (B92381) chain forms the non-polar, hydrophobic tail.

This dual nature dictates the behavior of surfactants in a solution. When introduced into water, surfactant molecules initially migrate to the surface, orienting themselves with their hydrophobic tails directed away from the water. whamine.com As the concentration increases, they begin to form organized aggregates called micelles within the bulk of the solution. byjus.com In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. byjus.com

The effectiveness and application of a surfactant are often characterized by its Hydrophilic-Lipophilic Balance (HLB) value. whamine.com This scale helps in selecting the appropriate surfactant for a specific purpose, such as emulsification, wetting, or dispersion. whamine.comwhamine.com Surfactants are broadly classified based on the charge of their polar head group into anionic, cationic, nonionic, and zwitterionic/amphoteric types. monsachemical.comnumberanalytics.com Sodium;hexane-1-sulfonate;hydrate is an example of an anionic surfactant due to the negative charge on its sulfonate group. taylorandfrancis.comsielc.com

Significance of Sodium;Hexane-1-Sulfonate;Hydrate in Modern Analytical and Synthetic Chemistry

Sodium;hexane-1-sulfonate;hydrate has carved a niche for itself in modern chemical practices, primarily as an ion-pair reagent in chromatography. registech.comlobachemie.comsigmaaldrich.com Ion-pair chromatography is a technique used in High-Performance Liquid Chromatography (HPLC) to improve the separation of ionic and highly polar analytes on a reversed-phase column. itwreagents.comwelch-us.com

In a typical reversed-phase HPLC setup, ionic compounds may have insufficient interaction with the non-polar stationary phase, leading to poor retention and separation. itwreagents.com The addition of an ion-pair reagent like sodium;hexane-1-sulfonate to the mobile phase addresses this issue. itwreagents.comwelch-us.com The anionic sulfonate group of the reagent forms a neutral ion pair with a cationic analyte. itwreagents.comwelch-us.com This newly formed, electrically neutral complex is more hydrophobic and thus interacts more strongly with the stationary phase, resulting in increased retention time and better resolution of the analytes. itwreagents.com

The purity of ion-pair reagents is critical for reliable HPLC analysis, especially when using UV detectors, as the reagents themselves should have minimal UV absorption. itwreagents.com Sodium alkanesulfonates like sodium;hexane-1-sulfonate are well-suited for this purpose due to their low UV absorbance. itwreagents.com

Beyond its role in analytical separations, sodium;hexane-1-sulfonate monohydrate has also found application as a catalyst in organic synthesis. It has been utilized in the three-component reaction of β-naphthol, aldehydes, and urea (B33335) to synthesize amidoalkyl naphthols and in the reaction of aldehydes or ketones with amines to produce aminophosphonates. sigmaaldrich.com

Chemical Compound Data

| Compound Name |

| Sodium;Hexane-1-Sulfonate;Hydrate |

| 1-Hexanesulfonic acid sodium salt |

| Sodium hexyl sulfonate |

| Sodium 1-hexanesulfonate |

| Sodium n-hexanesulfonate monohydrate |

| Sodium laureth sulfate (B86663) |

| Sodium lauryl sulfate |

| Cetyltrimethylammonium bromide |

| Benzalkonium chloride |

| Alcohol ethoxylates |

| Nonylphenol ethoxylates |

| Polysorbates |

| Alkyl naphthalene sulfonate |

| Alkylbenzene sulfonate |

| Linear alkyl sulfonate |

| Sodium dodecyl sulfate |

| Sodium heptanesulfonate |

| Triethylamine |

| Tetrabutylammonium bromide |

| Formic acid |

| Acetic acid |

| Sitagliptin (B1680988) phosphate (B84403) monohydrate |

| Metformin (B114582) hydrochloride |

| Riboflavin |

| Thiamine |

| Sodium ibandronate |

| N-hydroxysulfosuccinimide |

| β-naphthol |

| Urea |

| Aminophosphonates |

Chemical Properties of Sodium;Hexane-1-Sulfonate;Hydrate

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NaO₄S | sigmaaldrich.comnih.gov |

| Molecular Weight | 206.24 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 207300-91-2 | nih.govsigmaaldrich.com |

| IUPAC Name | sodium;hexane-1-sulfonate;hydrate | nih.gov |

| Appearance | White solid | fishersci.com |

| pH | 5.5-7.5 (100 g/L in H₂O at 20°C) | sigmaaldrich.commerckmillipore.com |

| Melting Point | >300 °C | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | fishersci.com |

Properties

IUPAC Name |

sodium;hexane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCGFJYKZGFGSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Sodium;hexane 1 Sulfonate

Established Synthetic Routes for Sodium Hexane-1-Sulfonate (B8646315)

The synthesis of sodium hexane-1-sulfonate can be achieved through several established routes, leveraging conventional and more contemporary, environmentally conscious methods.

Conventional Reaction Pathways for Alkyl Sulfonate Synthesis

Historically, the synthesis of alkyl sulfonates has involved several key reactions. One common method is the reaction of an alkyl halide, such as bromohexane, with a sulfite (B76179) salt. google.com For instance, sodium hexane-1-sulfonate can be prepared by reacting bromohexane with sodium sulfite. google.comgoogle.com The reaction is typically carried out in the presence of a catalyst, such as sodium lauryl sulfate (B86663), and in a solvent system like water. google.com This nucleophilic substitution reaction, where the sulfite ion displaces the bromide ion, provides a direct route to the desired alkyl sulfonate.

Another established method for the synthesis of alkyl sulfonates is through the sulfoxidation of alkanes. This process involves the reaction of alkanes with sulfur dioxide and oxygen, often initiated by ultraviolet light. informahealthcare.com The resulting alkyl sulfonic acid is then neutralized with a base, such as sodium hydroxide, to yield the sodium alkyl sulfonate. informahealthcare.com However, this method can produce a mixture of isomers. informahealthcare.com

Sulfochlorination is a two-step process that has also been traditionally employed. informahealthcare.com It involves the reaction of a normal alkane with sulfur dioxide and chlorine under UV irradiation to form an alkyl sulfonyl chloride. informahealthcare.com This intermediate is then saponified to produce the sodium alkyl sulfonate. informahealthcare.com

A further approach involves the addition of Grignard reagents or organolithium reagents to a sulfur dioxide surrogate, which generates metal sulfinates that can be trapped with alkyl halides to form sulfones. organic-chemistry.org

Advances in Environmentally Benign Synthesis of Secondary Alkyl Sulfonates

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for alkyl sulfonates. A notable advancement is the synthesis of secondary alkyl sulfonates via the addition of sodium bisulfite (NaHSO₃) to α-olefins. informahealthcare.com This method avoids the use of hazardous reagents like sulfur dioxide and chlorine. informahealthcare.com The reaction, often catalyzed by substances like azodiisobutyronitrile, is simpler, safer, and offers a greener alternative to conventional methods. informahealthcare.comconsensus.app Research has shown that this approach can lead to high yields of over 95% in a relatively short reaction time of 2 hours. informahealthcare.com

The use of renewable feedstocks is also a key aspect of green chemistry. For example, oleic acid, a renewable platform molecule, can be esterified and then sulfonated using sodium hydrogensulfite to produce branched-chain anionic surfactants. researchgate.net

Mechanistic Investigations of Hexanesulfonate Formation Pathways

The formation of alkyl sulfonates, including hexanesulfonate, generally proceeds through nucleophilic substitution or radical addition mechanisms.

In the reaction of an alkyl halide with sodium sulfite, the mechanism is a classic Sₙ2 nucleophilic substitution. The sulfite anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The sulfoxidation pathway involves a free radical chain reaction. Ultraviolet light initiates the formation of alkyl radicals from the alkane. These radicals then react with sulfur dioxide and oxygen in a series of propagation steps to form an alkylsulfonyl radical, which ultimately abstracts a hydrogen atom to form the alkyl sulfonic acid.

The addition of sodium bisulfite to an olefin, particularly in the presence of a radical initiator, proceeds via a free radical mechanism. The initiator generates radicals that react with the bisulfite to form a sulfonyl radical. This radical then adds to the double bond of the olefin, and the resulting radical intermediate abstracts a hydrogen atom to form the final product.

Reactivity Studies of Sodium Hexane-1-Sulfonate in Organic Reactions

Sodium hexane-1-sulfonate exhibits reactivity that is characteristic of sulfonate salts, participating in various organic reactions.

Role as a Reactant in Polynuclear Oxidobismuth Sulfonate Preparation

While specific studies detailing the use of sodium hexane-1-sulfonate in the preparation of polynuclear oxidobismuth sulfonates are not extensively available in the provided search results, the general reactivity of sulfonate salts suggests a potential role. Sulfonate anions can act as ligands, coordinating to metal centers. In the context of polynuclear oxidobismuth clusters, it is conceivable that hexanesulfonate anions could coordinate to bismuth centers, influencing the structure and properties of the resulting polynuclear species. The formation of such complexes would depend on the reaction conditions and the nature of the bismuth precursor.

Examination of Nucleophilic Substitution at Sulfonyl Centers

The sulfonyl group in alkyl sulfonates is a key functional group that can undergo nucleophilic substitution. youtube.com The sulfur atom in the sulfonyl group is electrophilic and can be attacked by nucleophiles. These reactions are fundamental in organic synthesis, as the sulfonate group is an excellent leaving group, comparable to halides. youtube.com

The mechanism of nucleophilic substitution at a sulfonyl sulfur is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type) process. mdpi.comresearchgate.net This involves a single transition state where the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously. mdpi.com However, depending on the specific reactants and conditions, the mechanism can shift towards a more stepwise addition-elimination (A-E) pathway, involving a transient high-coordinate sulfur intermediate. nih.gov

Studies on arenesulfonyl chlorides have shown that the reactivity in nucleophilic substitution can be influenced by steric and electronic effects of substituents on the aromatic ring. nih.gov For instance, ortho-alkyl groups can surprisingly accelerate the substitution reaction, which is attributed to the adoption of a rigid, sterically congested ground state structure that is more reactive. mdpi.comnih.gov While these studies focus on arenesulfonyl chlorides, the fundamental principles of nucleophilic substitution at the sulfonyl center are applicable to alkyl sulfonates like sodium hexane-1-sulfonate. The reaction of an alkyl sulfonate with a nucleophile would involve the displacement of the sulfonate leaving group. youtube.com

Interactive Data Tables

Table 1: Synthetic Routes for Alkyl Sulfonates

| Synthetic Method | Reactants | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Substitution | Alkyl Halide (e.g., Bromohexane), Sodium Sulfite | Catalyst (e.g., Sodium Lauryl Sulfate), Water | Primary Alkyl Sulfonate | google.comgoogle.com |

| Sulfoxidation | Alkane, Sulfur Dioxide, Oxygen | UV Light, followed by neutralization with NaOH | Mixture of Alkyl Sulfonates | informahealthcare.com |

| Sulfochlorination | Alkane, Sulfur Dioxide, Chlorine | UV Light, followed by saponification | Mixture of Alkyl Sulfonates | informahealthcare.com |

| Bisulfite Addition | α-Olefin, Sodium Bisulfite | Radical Initiator (e.g., Azodiisobutyronitrile) | Secondary Alkyl Sulfonate | informahealthcare.comconsensus.app |

Photochemical Behavior of Sulfonates in Solution

The study of the interaction of light with chemical compounds, or photochemistry, reveals pathways for reactions that are often inaccessible through thermal methods. For sulfonate compounds, photochemical behavior can be complex and is highly dependent on the molecular structure, particularly the nature of the organic moiety attached to the sulfonate group. While extensive research exists for certain classes of organic compounds, the specific photochemical reactions of simple aliphatic sulfonates like sodium hexane-1-sulfonate are not widely documented in dedicated studies. However, principles from related compounds can provide insight into potential photochemical pathways.

Photo-Fries Rearrangement Mechanisms

The Photo-Fries rearrangement is a well-established photochemical reaction that typically involves the transformation of phenolic esters into hydroxy aryl ketones upon exposure to ultraviolet light. acs.org A related reaction occurs with aryl sulfonates, where an aryl sulfonate ester rearranges to form a hydroxyaryl sulfone. rsc.org This reaction generally proceeds through a radical mechanism. The initial step is the photochemical homolytic cleavage of the ester linkage (C-O or S-O bond), creating a radical pair enclosed within a solvent "cage". This radical pair can either recombine to reform the starting material or, if the radicals escape the cage, they can react with the solvent. Alternatively, the acyl or sulfonyl radical can re-attack the aromatic ring at the ortho or para positions, followed by hydrogen abstraction, to yield the rearranged products. acs.orgcapes.gov.br

It is critical to note that the Photo-Fries rearrangement is characteristic of aryl esters and aryl sulfonates due to the presence of the aromatic ring which is essential for the rearrangement step. Sodium hexane-1-sulfonate is an aliphatic sulfonate, lacking an aromatic ring directly bonded to the sulfonate ester group. Therefore, the classical Photo-Fries rearrangement mechanism is not applicable to this compound.

Research on the photo-Fries rearrangement of aryl sulfonates has shown that the reaction conditions, such as the solvent or the presence of micelles, can influence the product distribution, particularly the ratio of ortho to para substituted products. rsc.orgcapes.gov.br For instance, the irradiation of aryl sulfonates in constrained environments like micelles has been shown to favor the formation of one isomer over the other. capes.gov.br

| Aryl Sulfonate Derivative | Medium | Major Rearrangement Product(s) | Reference |

| Phenyl toluene-p-sulphonate | Montmorillonite Clay | 2- and 4-hydroxyphenyl p-tolyl sulphones | rsc.org |

| p-substituted phenyl benzoates | Surfactant Micelles | 5-substituted 2-hydroxy benzophenones | capes.gov.br |

| Arenesulphonanilides | Alcoholic Solution | p-amino-substituted diarylsulphones | rsc.org |

This table presents findings on the Photo-Fries rearrangement for aryl sulfonate and related compounds to illustrate the reaction mechanism. This reaction is not characteristic of aliphatic sulfonates like sodium;hexane-1-sulfonate;hydrate (B1144303).

Advanced Chromatographic Applications of Sodium;hexane 1 Sulfonate;hydrate

Ion-Pair Chromatography (IPC) Utilizing Sodium Hexane-1-Sulfonate (B8646315)

Ion-pair chromatography (IPC) is a powerful technique used in high-performance liquid chromatography (HPLC) to separate charged molecules. technologynetworks.comitwreagents.com Sodium hexane-1-sulfonate is a frequently employed ion-pairing reagent, particularly for the analysis of basic and cationic compounds. chromatographyonline.com

Principles and Optimization of Ion-Pairing Reagent Function

In reversed-phase HPLC, the stationary phase is nonpolar, while the mobile phase is polar. Highly polar or ionic compounds have little affinity for the nonpolar stationary phase and thus elute quickly with poor retention and separation. itwreagents.comchromatographyonline.com Ion-pairing reagents like sodium hexane-1-sulfonate are added to the mobile phase to address this issue. chromatographyonline.com

Sodium hexane-1-sulfonate possesses a dual nature: a charged sulfonate group and a nonpolar hexane (B92381) tail. chromatographyonline.com The nonpolar end interacts with the nonpolar stationary phase, effectively creating a charged surface. chromatographyonline.com Analytes with an opposite charge are then attracted to this modified surface, leading to increased retention and improved separation. chromatographyonline.com Another proposed mechanism suggests that the ion-pairing reagent forms a neutral ion pair with the analyte in the mobile phase, which is then retained by the stationary phase through hydrophobic interactions. technologynetworks.com

Several factors influence the effectiveness of sodium hexane-1-sulfonate as an ion-pairing reagent and require careful optimization for any given analysis:

Concentration: The concentration of the ion-pairing reagent is a critical parameter. Increasing the concentration generally leads to increased retention of the analyte. However, excessively high concentrations can lead to the formation of micelles, which can alter the separation mechanism and decrease retention. shimadzu.com

pH of the Mobile Phase: The pH of the mobile phase dictates the ionization state of both the analyte and the ion-pairing reagent. For effective ion pairing with a cationic analyte, the pH should be such that the analyte is in its charged form.

Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase affect the retention of the ion pairs. Methanol (B129727) is often preferred with alkyl sulfonates as they have limited solubility in acetonitrile. chromatographyonline.com

Column Equilibration: It is crucial to allow the column to fully equilibrate with the mobile phase containing the ion-pairing reagent. This process can be slow, sometimes requiring 20-50 column volumes or more. sepscience.com Inadequate equilibration can lead to poor reproducibility. sepscience.com

Applications in High-Performance Liquid Chromatography (HPLC)

Sodium hexane-1-sulfonate is a versatile reagent used in a wide array of HPLC applications, demonstrating its importance in modern analytical chemistry. sigmaaldrich.comlichrom.comdawnscientific.com

The separation of small, polar, and ionic organic molecules is a common challenge in HPLC. Sodium hexane-1-sulfonate is effectively used to enhance the retention and resolution of such compounds. For instance, it has been employed in the analysis of catecholamines like noradrenaline, adrenaline, and dopamine. journalagent.com In these separations, the hexane-1-sulfonate anion pairs with the positively charged amine groups of the catecholamines, allowing for their separation on a C18 reversed-phase column. journalagent.com

Sodium hexane-1-sulfonate plays a significant role in the quality control and analysis of pharmaceutical products. It is used in methods for the simultaneous determination of multiple active pharmaceutical ingredients and their metabolites. For example, it has been used as a component of the mobile phase in a reverse-phase UPLC method for the simultaneous determination of sitagliptin (B1680988) phosphate (B84403) monohydrate and metformin (B114582) hydrochloride in pharmaceutical dosage forms. sigmaaldrich.com It is also integral to methods for analyzing drugs and their metabolites in biological matrices, where enhanced retention and resolution are critical for accurate quantification. researchgate.net

The analysis of water-soluble vitamins and preservatives in food, beverages, and pharmaceutical preparations is a key application of ion-pair chromatography with sodium hexane-1-sulfonate. sigmaaldrich.combibliotekanauki.pl Many water-soluble vitamins are ionic and require an ion-pairing agent for adequate retention on reversed-phase columns. srce.hr

A notable application is the simultaneous determination of several water-soluble vitamins (such as B1, B2, B3, B5, B6) and preservatives like sodium benzoate (B1203000) in multivitamin syrups. ijcce.ac.ir In such methods, a gradient elution is often employed, where the concentration of the organic modifier is varied to elute compounds with different polarities. ijcce.ac.ir Sodium hexane-1-sulfonate in the mobile phase ensures that even the most polar vitamins are retained and separated effectively. veterinaryworld.orgresearchgate.net

Table 1: HPLC Method for Water-Soluble Vitamins and Preservatives

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase A | 25 mM Potassium dihydrogen phosphate and 5 mM sodium hexanesulfonate in deionized water (pH 4.0) |

| Mobile Phase B | 5 mM sodium hexanesulfonate in methanol |

| Detection | UV/Visible at 278 nm and 361 nm |

| Flow Rate | 1.2 mL/min |

This table summarizes a typical HPLC method for the analysis of water-soluble vitamins, demonstrating the use of sodium hexane-1-sulfonate as an ion-pairing reagent. veterinaryworld.org

Table 2: Linearity and Detection Limits for Water-Soluble Vitamins

| Vitamin | Linearity (R²) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) |

|---|---|---|---|

| Thiamine (B1) | >0.999 | 0.0125 | 0.0378 |

| Riboflavin (B2) | >0.999 | 0.0017 | 0.0051 |

| Pyridoxine (B6) | >0.999 | 0.0064 | 0.0213 |

| Cyanocobalamin (B12) | >0.999 | 0.0065 | 0.0198 |

This table presents the performance characteristics of an HPLC method using sodium hexane-1-sulfonate for the analysis of water-soluble vitamins in veterinary feed premixes, showcasing the excellent linearity and low detection limits achievable. veterinaryworld.org

Simultaneous Determination of Multi-Component Pharmaceutical Formulations

Sodium hexane-1-sulfonate hydrate (B1144303) plays a crucial role as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the simultaneous analysis of multiple active ingredients in pharmaceutical products. This is particularly valuable for complex formulations where components possess diverse polarities and structural characteristics, making their concurrent separation challenging. researchgate.net

One notable application is in the analysis of injectable solutions containing a combination of active ingredients. For instance, a method was developed for the simultaneous determination of Metamizole (B1201355) sodium, Pitofenone (B1678488) hydrochloride, and Fenpiverine bromide, compounds used in combination for pain treatment. researchgate.net The structural variety and high polarity of these compounds present significant chromatographic challenges that are overcome by using sodium hexane-1-sulfonate in the mobile phase. researchgate.net

Similarly, ion-pair RP-HPLC methods utilizing sodium hexane-1-sulfonate have been successfully developed for the analysis of combination therapies for diabetes. A study detailed the simultaneous quantification of Pioglitazone (B448) hydrochloride and Sitagliptin phosphate in tablet dosage forms. nih.gov The method employed a C18 column with a mobile phase consisting of 10⁻² M sodium hexane-1-sulfonate in a mixture of deionized water and acetonitrile, with the pH adjusted to 2.5 using phosphoric acid. nih.gov Another UPLC method used it as a buffer component for the simultaneous determination of Sitagliptin phosphate monohydrate and Metformin hydrochloride. sigmaaldrich.com

The versatility of sodium hexane-1-sulfonate extends to the analysis of vitamins and preservatives in pharmaceutical preparations, showcasing its broad applicability in quality control. sigmaaldrich.com

The following table summarizes various research findings on the application of sodium hexane-1-sulfonate in the simultaneous determination of multi-component pharmaceutical formulations.

| Analyzed Components | Chromatographic Method | Key Mobile Phase Components | Stationary Phase | Reference |

| Metamizole sodium, Pitofenone hydrochloride, Fenpiverine bromide | HPLC | Sodium hexane-1-sulfonate, Methanol | Not Specified | researchgate.net |

| Pioglitazone hydrochloride, Sitagliptin phosphate | HPLC | 10⁻² M Sodium hexane-1-sulfonate, Acetonitrile, Water, Phosphoric acid | C18 | nih.gov |

| Sitagliptin phosphate monohydrate, Metformin hydrochloride | UPLC | Sodium hexane-1-sulfonate | Not Specified | sigmaaldrich.com |

| Water-soluble vitamins, Preservatives | HPLC | Sodium hexane-1-sulfonate | Not Specified | sigmaaldrich.com |

Resolution of Complex Mixtures of Surfactants

The resolution of complex surfactant mixtures is a significant analytical challenge due to the structural similarity of homologues and isomers often present in commercial formulations. Sodium hexane-1-sulfonate is utilized as an ion-pairing reagent and also functions as an anionic surfactant itself, making it a key component in chromatographic methods designed to separate these complex mixtures. sielc.comlichrom.com

Surfactants are broadly classified based on the charge of their polar head group into anionic, cationic, nonionic, and zwitterionic types. sielc.com Analytical methods often need to separate mixtures containing multiple classes of these surface-active agents. A mixed-mode HPLC method has been developed for the simultaneous separation of hydrophobic, cationic, nonionic, and anionic surfactants. sielc.com In such applications, sodium hexane-1-sulfonate can be part of the mobile phase system, facilitating the separation on specialized columns like the Newcrom BH, which has both reversed-phase and ion-exchange characteristics. sielc.com

The mechanism of separation involves the interaction of the ion-pairing agent with the charged surfactant analytes and the stationary phase. For instance, when analyzing cationic surfactants, the sulfonate group of sodium hexane-1-sulfonate forms a neutral ion pair with the positively charged analyte, which can then be retained and separated by a reversed-phase mechanism. sielc.com

Research has also been conducted on the solubility of gases like ethane (B1197151) in aqueous solutions of linear alkanesulfonate surfactants, including sodium hexane-1-sulfonate. nih.gov These studies provide fundamental data on the behavior of these surfactants in solution, such as their critical micelle concentration (CMC), which is crucial for understanding and optimizing chromatographic separations where micellar phases may be involved. nih.gov

Methodological Developments in Ultra-Performance Liquid Chromatography (UPLC)

The advent of Ultra-Performance Liquid Chromatography (UPLC) has marked a significant advancement in liquid chromatography, offering faster separations and higher resolution and sensitivity compared to conventional HPLC. uj.edu.pl This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling high backpressures. uj.edu.pl Sodium hexane-1-sulfonate hydrate has been incorporated into UPLC methods, contributing to these enhanced analytical capabilities, particularly in pharmaceutical analysis.

Its use as a buffer component in a reverse-phase UPLC method for the simultaneous determination of Sitagliptin phosphate monohydrate and Metformin hydrochloride in dosage forms highlights its compatibility with modern, high-efficiency separation techniques. sigmaaldrich.com Furthermore, UPLC methods have been developed for the analysis of drug impurities and degradation products, where high sensitivity and specific separation are critical. For example, a stability-indicating UPLC method was developed for daclatasvir, a drug used to treat Hepatitis C, which utilized an ion-pair reagent to achieve the necessary separation of potential impurities. oup.com While this specific study used 1-octanesulfonic acid, the principle is directly applicable to sodium hexane-1-sulfonate, which is often chosen for similar applications. nih.govoup.com

The transition from HPLC to UPLC methods often involves adapting existing separation conditions. uj.edu.pl The established role of sodium hexane-1-sulfonate in HPLC provides a strong basis for its integration into new UPLC methods, aiming to improve the quality and speed of drug analysis. uj.edu.plnih.gov

Application in High-Resolution Capillary Electrophoresis

High-resolution capillary electrophoresis (CE) is a powerful separation technique that separates analytes based on their electrophoretic mobility in an electric field. Sodium hexane-1-sulfonate hydrate finds application in CE, particularly as a buffer additive, to enhance the separation of complex mixtures. lichrom.comnih.gov

It has been used in the high-performance capillary electrophoresis analysis of peptides. lichrom.com In this context, it can act as an ion-pairing agent, modifying the effective charge and hydrophobicity of the analytes, thereby altering their migration times and improving resolution.

Furthermore, CE is increasingly used for the analysis of surfactants. nih.gov A review of this field discusses the use of various buffer additives, including organic solvents and micelles, to improve the resolution of complex surfactant mixtures. nih.gov As an anionic surfactant itself, sodium hexane-1-sulfonate can be used to form micelles in the background electrolyte. This technique, known as micellar electrokinetic chromatography (MEKC), allows for the separation of neutral analytes and can also be used to fine-tune the separation of charged species. The hydrophobic alkyl chain of the hexane-1-sulfonate interacts with analytes, while the charged sulfonate head group allows the micelle to migrate in the electric field, creating a pseudo-stationary phase and enabling differential partitioning of analytes.

Strategic Selection and Interaction with Stationary Phases

The effectiveness of sodium hexane-1-sulfonate as an ion-pairing reagent is intrinsically linked to its interaction with the chromatographic stationary phase. In RP-HPLC, the most common stationary phases are based on silica (B1680970) particles chemically bonded with alkyl chains, such as C18 (octadecylsilane). nih.govresearchgate.net

The primary mechanism involves the adsorption of the ion-pairing reagent onto the non-polar stationary phase. The hydrophobic hexyl chain of the hexane-1-sulfonate anion interacts with the hydrophobic C18 chains of the stationary phase, while the anionic sulfonate head group is oriented towards the polar mobile phase. shimadzu.com This dynamically modifies the surface of the stationary phase, creating an ion-exchange environment. Positively charged analytes in the mobile phase can then interact with the immobilized sulfonate anions, leading to their retention. researchgate.netshimadzu.com The strength of this retention is influenced by the concentration of the ion-pairing reagent in the mobile phase and the length of its alkyl chain. shimadzu.comjournalagent.com

This dynamic coating of the stationary phase can sometimes lead to a "memory effect," where the ion-pairing reagent is not completely removed from the column even after extensive washing. chromforum.org This means that subsequent analyses on the same column, even with a mobile phase not containing the reagent, might still show its influence on retention and selectivity. chromforum.org

While C18 is the most common, other stationary phases are also used. For instance, the retention mechanisms on a pentafluorophenylpropyl (PFP) silica-based stationary phase have been investigated, where interactions are more complex and can include dipole-dipole and hydrogen bonding interactions in addition to hydrophobic and ion-exchange mechanisms. researchgate.net

Mobile Phase Development and Chromatographic Parameters

Influence of Organic Modifiers (e.g., Acetonitrile, Methanol)

In reversed-phase chromatography, the mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier. The choice and concentration of the organic modifier are critical parameters that control analyte retention and selectivity. The most commonly used organic modifiers are acetonitrile and methanol. chromatographytoday.com

The influence of these modifiers is particularly pronounced in ion-pair chromatography using reagents like sodium hexane-1-sulfonate. The organic modifier affects not only the solubility of the analyte but also the adsorption of the ion-pairing reagent onto the stationary phase and the formation of the ion pair in the mobile phase. omicsonline.org

Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography. chromatographytoday.comshimadzu.com This means that for a given concentration, mobile phases containing acetonitrile will typically result in shorter retention times compared to those with methanol. chromatographytoday.com Acetonitrile is a polar aprotic solvent with a strong dipole moment. chromatographytoday.com

Methanol , a polar protic solvent, interacts differently with analytes and the stationary phase compared to acetonitrile. chromatographytoday.com This difference in solvent properties can lead to significant changes in chromatographic selectivity, meaning the elution order of analytes can change when switching between these two modifiers. chromatographytoday.com This effect can be particularly dramatic in ion-pair chromatography. One study reported a six-fold increase in the retention time of the drug Tizanidine when acetonitrile was replaced with methanol in a mobile phase containing sodium hexane-1-sulfonate. chromforum.org

The following table summarizes the key differences between acetonitrile and methanol as organic modifiers in the context of RP-HPLC.

| Property | Acetonitrile | Methanol | Reference |

| Elution Strength | Higher | Lower | chromatographytoday.comshimadzu.com |

| Solvent Type | Polar aprotic | Polar protic | chromatographytoday.com |

| Column Pressure | Generally lower | Generally higher | shimadzu.comchromtech.com |

| UV Cut-off | ~190 nm | ~205-210 nm | chromatographytoday.comuhplcslab.com |

| Selectivity | Offers different selectivity compared to methanol | Offers different selectivity compared to acetonitrile | chromatographytoday.com |

| Interaction in Ion-Pairing | Less adsorption of alkyl sulfonates on the column compared to methanol | Can lead to very strong retention with alkyl sulfonates | chromforum.org |

Due to their different selectivities, both acetonitrile and methanol are valuable tools in method development. It is often recommended to screen both solvents to achieve the optimal separation. chromatographytoday.com

Impact of pH and Ionic Strength on Elution Characteristics

The effectiveness of sodium hexane-1-sulfonate in ion-pair chromatography is profoundly influenced by the mobile phase's pH and ionic strength. These parameters must be carefully controlled to achieve reproducible and optimal separations.

The pH of the mobile phase is a critical factor that dictates the ionization state of both the analyte and the ion-pairing reagent. welch-us.com For sodium hexane-1-sulfonate to be an effective ion-pairing agent for basic compounds, the mobile phase pH must be adjusted to ensure that the analytes are in their ionized, cationic form. Similarly, the sulfonate group of the reagent needs to be ionized. nacalai.com Studies on catecholamines have shown that while increasing the pH of a phosphate buffer from 3.5 to 5.0 had no significant effect on retention times, a similar increase in an ammonium (B1175870) acetate-based mobile phase led to increased retention. journalagent.com This highlights the complex interplay between the buffer system and pH in controlling elution. In one study, adjusting the pH to 2.4 with trifluoroacetic acid (TFA) was crucial for the successful separation of cystatin C, demonstrating the necessity of precise pH control for complex biomolecules. omicsonline.org

Ionic strength , adjusted by adding a salt like sodium sulfate (B86663) to the mobile phase, also plays a significant role in modulating retention. researchgate.net An increase in ionic strength can shield the electrostatic interactions between the analyte and the ion-pairing reagent, potentially altering elution times. researchgate.net Research on the separation of propranolol (B1214883) demonstrated that increasing the salt concentration in the mobile phase affects the saturation capacities of the adsorbent and the adsorption constant on the stationary phase's low-energy sites. nih.gov Specifically, increasing the concentration of hexane-sulfonic acid as the ion-pairing agent was shown to increase the capacity factors of all catecholamines in a standard mixture, indicating stronger retention. journalagent.com However, the effect can be complex; in some cases, the removal of a salt like sodium sulfate from the buffer system did not affect the retention time or peak shape, suggesting that its role can be system-dependent. researchgate.net

The interplay between the concentration of sodium hexane-1-sulfonate and other mobile phase components is also crucial. For instance, in the analysis of metamizole sodium, pitofenone hydrochloride, and fenpiverine bromide, varying the concentration of sodium hexane-1-sulfonate in the mobile phase directly affected the retention factors of the analytes. researchgate.net

Table 1: Impact of Mobile Phase Parameters on Elution

| Parameter | General Effect on Retention of Basic Analytes | Research Finding Example |

|---|---|---|

| pH | Proper pH ensures ionization of basic analytes for ion-pairing. The effect can vary with the buffer system used. welch-us.comjournalagent.com | In an ammonium acetate (B1210297) buffer, increasing pH resulted in increased retention of catecholamines. journalagent.com |

| Ionic Strength | Increasing salt concentration can either shield interactions or enhance retention by influencing adsorption equilibria. researchgate.netnih.gov | Increased concentration of hexane-sulfonic acid led to higher capacity factors (stronger retention) for catecholamines. journalagent.com |

| Reagent Conc. | Higher concentrations of the ion-pairing reagent generally lead to increased retention. journalagent.com | Varying sodium hexane-1-sulfonate concentration directly impacted retention factors in the analysis of a multi-drug formulation. researchgate.net |

Stability-Indicating Methodologies in HPLC

Stability-indicating methods are crucial in pharmaceutical analysis to ensure that a drug's potency and safety are maintained over time. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products. Sodium hexane-1-sulfonate is frequently used in the development of such HPLC methods. sigmaaldrich.com

Forced degradation studies are performed to produce these degradation products and demonstrate the method's specificity. nih.gov A well-developed stability-indicating method using sodium hexane-1-sulfonate as an ion-pairing reagent can effectively resolve the API from all potential impurities and degradants. sigmaaldrich.comsigmaaldrich.com For example, a stability-indicating HPLC method was developed for the simultaneous determination of water-soluble vitamins and preservatives, utilizing sodium hexane-1-sulfonate in the mobile phase to achieve the necessary separation. sigmaaldrich.comsigmaaldrich.com

In another application, the separation of cystatin C, a protein, was achieved using a mobile phase containing both 1-hexane sulfonic acid sodium salt and trifluoroacetic acid (TFA). omicsonline.org The study highlighted that the absence of the alkyl sulfonate reagent led to distorted peaks and shifted retention times, underscoring its importance for achieving the required resolution in a stability-indicating assay. omicsonline.org The robustness of such a method is confirmed by intentionally varying chromatographic parameters like pH and reagent concentration and observing that the separation remains effective. omicsonline.org

Detection Strategies in Hexanesulfonate-Based Chromatography

The choice of detector in HPLC is critical and depends on the properties of the analytes and the mobile phase composition. The use of sodium hexane-1-sulfonate introduces specific considerations for detection.

UV Detection Techniques and Low UV Absorption Considerations

Ultraviolet (UV) detection is a common technique in HPLC. A key advantage of sodium alkanesulfonates, including sodium hexane-1-sulfonate, is their minimal UV absorption, which allows for highly sensitive detection of analytes that absorb UV light. itwreagents.comtcichemicals.com High-purity reagents are essential to ensure a low baseline and prevent interference. itwreagents.com Commercially available "low UV type" solutions of sodium hexane-1-sulfonate are specifically designed for methods using short-wavelength UV detection. fujifilm.com

However, the use of ion-pairing reagents can lead to challenges. The mobile phase itself may have a significant UV absorbance, and any substance with lower absorbance, such as the sample solvent, can cause negative peaks. chromatographyonline.com This makes the appearance of negative peaks and ghost peaks a common issue in ion-pair chromatography. chromatographyonline.com For instance, certain grades of sodium hexane-1-sulfonate show increasing absorbance at lower wavelengths, which must be considered when selecting the detection wavelength. sigmaaldrich.com

Table 2: UV Transmittance of Sodium Hexane-1-Sulfonate Solution (0.005 M)

| Wavelength (nm) | Transmittance (%) |

|---|---|

| 200 | ≥70 |

| 220 | ≥90 |

| 250 | ≥98 |

Data sourced from a typical specification sheet. sigmaaldrich.com

Mass Spectrometry (MS) Compatibility for Structural Elucidation

Mass spectrometry (MS) is a powerful detector that provides structural information, but its compatibility with ion-pairing reagents like sodium hexane-1-sulfonate is limited. researchgate.net The primary issue is that sodium hexane-1-sulfonate is a non-volatile salt. researchgate.netshimadzu.com Non-volatile additives can contaminate the MS interface, suppress the analyte signal, and reduce the efficiency of droplet formation and evaporation in the ion source. researchgate.netshimadzu.com This buildup can lead to reduced sensitivity and require frequent cleaning of the MS detector. researchgate.net

For LC-MS applications, volatile ion-pairing reagents and buffers, such as trifluoroacetic acid (TFA), ammonium acetate, or ammonium formate (B1220265), are strongly preferred. nacalai.comresearchgate.netwaters.com These reagents are more compatible with the high-vacuum environment of the mass spectrometer. upce.cz While some studies have reported the use of sodium hexane-1-sulfonate with techniques like liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) for the separation of arsenic species, this is not typical for standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. scientificlabs.co.ukresearchgate.net In general, to make a method MS-compatible, non-volatile reagents like phosphoric acid or sodium hexane-1-sulfonate must be replaced with volatile alternatives like formic acid. sielc.com

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) offers a viable alternative for detecting analytes when UV detection is not suitable, particularly for compounds that lack a UV chromophore. researchgate.netwaters.com The ELSD works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. nih.govlibretexts.org

A significant advantage of ELSD is its compatibility with gradient elution, which is often problematic for refractive index detectors. researchgate.net However, similar to MS, ELSD requires volatile mobile phases to function effectively. nacalai.com Non-volatile buffers and salts, including sodium hexane-1-sulfonate, will precipitate as the solvent evaporates, creating a high background signal and interfering with the detection of the analyte. libretexts.orgchromforum.org Therefore, for methods employing ELSD, it is necessary to use volatile buffers like ammonium formate or ammonium acetate. nih.govchromforum.org While ELSD is a powerful tool for non-UV absorbing compounds, its use is generally incompatible with methods that rely on non-volatile ion-pairing reagents like sodium hexane-1-sulfonate. chromforum.orglcms.cz

In-Depth Scientific Article on Sodium;Hexane-1-Sulfonate;Hydrate Cannot Be Generated Due to Lack of Specific Research Data

An exhaustive search for detailed, quantitative research findings on the chemical compound sodium;hexane-1-sulfonate;hydrate has concluded that there is insufficient specific data available to construct the requested scientific article. While the general principles of interfacial science and solution chemistry for surfactants are well-documented, the specific experimental values and detailed studies pertaining to this particular short-chain sulfonate are not present in the available literature.

The user's request specified a detailed article structured around a precise outline, including data on adsorption phenomena, micellization behavior, and interfacial tension properties. This required specific quantitative data points such as maximum surface excess concentration (Γmax), critical micelle concentration (CMC), thermodynamic parameters of micellization (ΔG°, ΔH°, ΔS°), and interfacial tension measurements at various concentrations.

Despite targeted searches, the following necessary information for sodium;hexane-1-sulfonate;hydrate could not be located:

Equilibrium Adsorption Data: No specific values for maximum surface excess concentration (Γmax) or the minimum area per molecule (Amin) at either air-water or oil-water interfaces were found.

Competitive Adsorption Studies: Research detailing the competitive adsorption mechanisms of sodium;hexane-1-sulfonate;hydrate in multicomponent systems was not available.

Critical Micelle Concentration (CMC): A definitive, experimentally determined CMC value from a primary scientific source could not be identified. The formation of micelles is a key characteristic of surfactants, and this value is fundamental to the analysis. wikipedia.orgmdpi.com

Thermodynamic Micellization Parameters: Without CMC data at different temperatures, the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of micellization cannot be calculated or reported. scielo.brnih.gov These parameters are crucial for understanding the driving forces behind micelle formation. wikipedia.org

Interfacial Tension Properties: While the baseline interfacial tension of a pure hexane-water system is known (approximately 50.7 mN/m), no specific data showing the reduction of this tension as a function of sodium;hexane-1-sulfonate;hydrate concentration could be found. scielo.brresearchgate.net

The available scientific literature extensively covers longer-chain surfactants, such as sodium dodecyl sulfate (SDS), for which these data points are readily available. However, the direct application of data from these analogues to sodium;hexane-1-sulfonate;hydrate would be scientifically inaccurate. Due to the strict requirement for factual, data-driven content specific to the requested compound and the inability to locate such data, the generation of the article as outlined is not possible.

Interfacial Science and Solution Chemistry of Sodium;hexane 1 Sulfonate;hydrate

Interactions with Other Amphiphilic Molecules and Polymeric Systems

The behavior of sodium;hexane-1-sulfonate (B8646315);hydrate (B1144303) in complex systems containing other surface-active molecules or polymers is critical for its application in various formulations and analytical techniques. These interactions are governed by a combination of electrostatic and hydrophobic forces, leading to the formation of mixed aggregates with unique properties.

In general, when two or more surfactants are present in a solution, they can interact synergistically or antagonistically, leading to properties that are different from the individual components. The formation of mixed micelles is a key aspect of these systems. The critical micelle concentration (CMC) of a mixture may be lower or higher than that of the individual surfactants, depending on the nature of their head groups and hydrocarbon tails.

For a hypothetical mixture of sodium;hexane-1-sulfonate;hydrate with a cationic or non-ionic surfactant, the interactions would be driven by the reduction of electrostatic repulsion between the head groups and the optimization of hydrophobic interactions within the micellar core. This can lead to the formation of more stable and compact mixed micelles. The composition of these mixed micelles is often different from the bulk solution composition, with the more hydrophobic surfactant typically being enriched in the micellar phase.

Sodium hexane-1-sulfonate has been utilized in the formation of mixed pseudostationary phases in electrokinetic chromatography (EKC), a powerful analytical separation technique. In one such system, a mixture of the soluble cationic polymer poly(diallyldimethylammonium chloride) (PDDAC) and the amphiphilic anion hexanesulfonate is employed to separate a range of organic anions and cations.

In this mixed pseudostationary phase, the PDDAC interacts with anionic analytes, while the hexanesulfonate interacts with cationic analytes. A migration model for this system considers the ion-exchange interactions between the anions and the cationic PDDAC, as well as the ion-pair interactions between cationic analytes, such as opiates, and the hexanesulfonate. Furthermore, there is evidence of an additional interaction between a combined PDDAC-hexanesulfonate complex and more hydrophobic analytes.

The addition of hexanesulfonate to the electrolyte in this system offers a significant advantage by improving peak shapes, which leads to increased plate numbers and better resolution. The robustness of this system is demonstrated by the minimal variation in mobilities (less than 2%) over several days and when using different capillaries. The optimization of the concentrations of both PDDAC and hexanesulfonate is crucial for achieving the desired separation and is typically guided by criteria such as the normalized resolution product and the minimum resolution product.

Solubility of Gases in Aqueous Solutions of Sodium Hexane-1-Sulfonate

The presence of surfactants like sodium hexane-1-sulfonate in aqueous solutions can significantly influence the solubility of gases. This phenomenon is of interest in various industrial processes and environmental science applications.

Research has been conducted to determine the solubility of ethane (B1197151) in aqueous solutions of sodium hexane-1-sulfonate at 25°C. nih.govresearchgate.net The findings indicate that at surfactant concentrations below the critical micelle concentration (CMC), the solubility of ethane is low and only slightly different from its solubility in pure water. nih.gov However, once the surfactant concentration surpasses the CMC, the solubility of ethane shows a gradual increase. nih.gov At high surfactant concentrations, well above the CMC, the solubility of ethane increases linearly with the surfactant concentration. nih.gov

This behavior is attributed to the partitioning of the gas molecules into the hydrophobic cores of the micelles formed by the surfactant. The data from such studies can be used to understand the mass-action model of micelle formation and to determine the fractional population of the surfactant in its free and micellized states. nih.gov

Below is an interactive data table summarizing the solubility of ethane in aqueous solutions of sodium hexane-1-sulfonate at various concentrations.

| Concentration of Sodium Hexane-1-Sulfonate (mol/L) | Solubility of Ethane (mmol/L) |

|---|---|

| 0.00 | 1.64 |

| 0.10 | 1.82 |

| 0.20 | 2.05 |

| 0.30 | 2.35 |

| 0.40 | 2.70 |

| 0.50 | 3.10 |

Catalytic Properties and Mechanistic Elucidation Involving Sodium;hexane 1 Sulfonate

Catalytic Activity in Multicomponent Organic Synthesis

Sodium;hexane-1-sulfonate (B8646315);hydrate (B1144303) has demonstrated notable efficacy as a catalyst in one-pot, multicomponent reactions, which are highly valued in organic synthesis for their efficiency and atom economy. These reactions allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and simplifying purification processes.

Amidoalkyl Naphthol Synthesis via Three-Component Reactions

The synthesis of 1-amidoalkyl naphthols is a significant transformation in medicinal chemistry, as these compounds serve as precursors to biologically active molecules. Sodium;hexane-1-sulfonate;hydrate can be employed as a catalyst in the one-pot, three-component condensation of an aldehyde, 2-naphthol (B1666908), and an amide or urea (B33335).

In this reaction, the catalyst is thought to activate the aldehyde, making it more susceptible to nucleophilic attack by 2-naphthol. The resulting intermediate then reacts with the amide to form the final 1-amidoalkyl naphthol product. The use of a catalyst like sodium;hexane-1-sulfonate;hydrate is crucial for the reaction to proceed efficiently, often under solvent-free conditions, which aligns with the principles of green chemistry. While specific yield data for a broad range of substrates using this particular catalyst is not extensively documented in readily available literature, the general applicability of sulfonic acid-based catalysts in this reaction is well-established.

Table 1: Representative Examples of 1-Amidoalkyl Naphthol Synthesis (Note: This table illustrates the general scope of the reaction catalyzed by sulfonic acids, as specific data for sodium;hexane-1-sulfonate;hydrate is limited.)

| Aldehyde | Amide | Product |

| Benzaldehyde | Acetamide | N-(Phenyl(2-hydroxynaphthalen-1-yl)methyl)acetamide |

| 4-Chlorobenzaldehyde | Acetamide | N-((4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide |

| 4-Methoxybenzaldehyde | Urea | 1-((Amino(4-methoxyphenyl)methyl)amino)-2-naphthol |

| Benzaldehyde | Benzamide | N-(Phenyl(2-hydroxynaphthalen-1-yl)methyl)benzamide |

Preparation of Alpha-Aminophosphonates

Alpha-aminophosphonates are another class of compounds with significant biological and pharmaceutical importance, often regarded as structural analogs of alpha-amino acids. Sodium;hexane-1-sulfonate;hydrate has been identified as an efficient catalyst for the synthesis of these compounds through the Kabachnik-Fields reaction. nih.gov This one-pot reaction involves the condensation of an aldehyde or ketone, an amine, and a phosphite (B83602), typically triethyl phosphite. nih.gov

The catalytic process is particularly effective under solvent-free conditions with ultrasound irradiation, which often leads to shorter reaction times and higher yields. nih.gov This method is considered a green chemical procedure due to the absence of harmful solvents and the clean conversion to the desired products. nih.gov The catalyst's role is to facilitate the formation of the initial imine from the aldehyde and amine, which is then attacked by the phosphite to yield the alpha-aminophosphonate. nih.gov The efficiency and ease of workup make this a practical and economically attractive protocol. nih.gov

Table 2: Synthesis of α-Aminophosphonates Catalyzed by Sodium;hexane-1-sulfonate;hydrate (Based on findings from solvent-free, ultrasound-irradiated reactions)

| Aldehyde/Ketone | Amine | Product | Yield |

| Benzaldehyde | Aniline | Diethyl (phenyl(phenylamino)methyl)phosphonate | Good to Excellent nih.gov |

| 4-Chlorobenzaldehyde | Aniline | Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate | Good to Excellent nih.gov |

| 4-Methylbenzaldehyde | Benzylamine | Diethyl ((4-methylphenyl)(benzylamino)methyl)phosphonate | Good to Excellent nih.gov |

| Cyclohexanone | Aniline | Diethyl (1-(phenylamino)cyclohexyl)phosphonate | Good to Excellent nih.gov |

Function as a Lewis Acid Catalyst in Carbonyl Compound Activation

In the context of the aforementioned multicomponent reactions, sodium;hexane-1-sulfonate;hydrate is proposed to function as a Lewis acid catalyst. The activation of carbonyl compounds, particularly aldehydes, is a critical step in both amidoalkyl naphthol and alpha-aminophosphonate synthesis. While direct studies detailing the Lewis acidity of this specific salt are not widely available, the catalytic mechanism is consistent with Lewis acid catalysis.

The catalyst likely interacts with the oxygen atom of the carbonyl group. This interaction polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl compound more susceptible to attack by a nucleophile, such as 2-naphthol or an amine. This mode of action is a hallmark of Lewis acid catalysis in organic synthesis.

Fundamental Mechanistic Investigations of Catalytic Pathways

Understanding the precise mechanistic pathways of catalysis is essential for optimizing reaction conditions and designing more efficient catalysts. For sodium;hexane-1-sulfonate;hydrate, such investigations are still emerging.

Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms. It can be used to identify transient intermediates and to study the interactions between the catalyst and the reactants in solution. While 1H and 13C NMR spectral data for sodium;hexane-1-sulfonate itself are available, detailed mechanistic studies of its catalytic cycles using NMR are not yet prevalent in the literature. nih.gov

A hypothetical NMR-based investigation would involve monitoring the reaction mixture over time to observe the formation and consumption of intermediates. Furthermore, techniques such as diffusion-ordered spectroscopy (DOSY) could provide insights into the association of the catalyst with the substrates.

Role of Non-Covalent Carbon Bond Interactions in Catalysis

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, are increasingly recognized as playing a crucial role in catalysis, influencing both reactivity and selectivity. rsc.org In the case of sodium;hexane-1-sulfonate;hydrate, the long alkyl chain could potentially engage in hydrophobic or other non-covalent interactions with the substrates.

While the concept of harnessing non-covalent interactions to control reactions is well-established, specific studies detailing the role of non-covalent carbon bond interactions in catalysis by sodium;hexane-1-sulfonate;hydrate have not been reported. Such interactions, if present, could help to orient the substrates within a catalytic complex, thereby facilitating the key bond-forming steps. Future computational and experimental studies may shed more light on these subtle but potentially significant aspects of the catalytic mechanism.

Advanced Chemical Separation Technologies Utilizing Sodium Hexane 1 Sulfonate

Development of Thermo-Responsive Draw Solutes for Forward Osmosis Processes

A significant advancement in forward osmosis (FO) technology involves the use of thermo-responsive draw solutes, which can be easily regenerated using low-grade heat, thus making the desalination and water treatment processes more energy-efficient. Sodium hexane-1-sulfonate (B8646315) has been instrumental in the development of such draw solutes.

Researchers have synthesized a poly(ionic liquid), poly(4-vinylbenzyltributylammonium hexanesulfonate) (P[VBTBA][HS]), through an anion exchange reaction between poly(4-vinylbenzyltributylammonium chloride) (P[VBTBA][Cl]) and sodium hexane-1-sulfonate. nih.govrsc.org This synthesized polymer exhibits a lower critical solution temperature (LCST), a property that allows it to be recovered from the aqueous solution by a simple heating process. nih.govrsc.org

The investigation into P[VBTBA][HS] as a draw solute for FO has yielded promising results. For instance, a 20 wt% aqueous solution of P[VBTBA][HS] was found to have an LCST of approximately 17°C. nih.govrsc.org Below this temperature, the polymer is soluble in water and can generate the necessary osmotic pressure to draw water across the FO membrane. When the temperature is raised above the LCST, the polymer becomes insoluble and separates from the water, allowing for its recovery and reuse.

In terms of performance, the P[VBTBA][HS] draw solute has demonstrated its potential as a next-generation material for FO applications. In a laboratory-scale FO system, a 20 wt% aqueous solution of P[VBTBA][HS] at 15°C achieved a water flux of approximately 5.85 L m⁻² h⁻¹ with a reverse solute flux of 1.13 g m⁻² h⁻¹. nih.govrsc.org When tested with a 0.6 M NaCl feed solution, the water flux was measured to be around 2.91 L m⁻² h⁻¹. sigmaaldrich.com

The viscosity of the draw solution is another critical factor, as lower viscosity can minimize concentration polarization and thus enhance water flux. The viscosity of the P[VBTBA][HS] solution was found to increase with concentration, with a 20 wt% solution exhibiting a viscosity of 119.60 cP at 10°C. sigmaaldrich.com

Table 1: Performance of P[VBTBA][HS] as a Thermo-Responsive Draw Solute

| Property | Value | Conditions |

| Lower Critical Solution Temperature (LCST) | ~17°C | 20 wt% aqueous solution |

| Water Flux | ~5.85 L m⁻² h⁻¹ | 20 wt% draw solution at 15°C |

| Reverse Solute Flux | 1.13 g m⁻² h⁻¹ | 20 wt% draw solution at 15°C |

| Water Flux (vs. 0.6 M NaCl) | ~2.91 L m⁻² h⁻¹ | 20 wt% draw solution at 15°C |

| Viscosity | 119.60 cP | 20 wt% aqueous solution at 10°C |

This table presents key performance indicators of a thermo-responsive draw solute synthesized using sodium hexane-1-sulfonate.

Separation of Complex Chemical Mixtures in Applied Systems

Sodium hexane-1-sulfonate is widely employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of complex mixtures, particularly those containing ionic or ionizable compounds. sigmaaldrich.comsigmaaldrich.comitwreagents.comfishersci.comregistech.comsigmaaldrich.comfujifilm.comthermofisher.com In this technique, the sodium hexane-1-sulfonate is added to the mobile phase. Its anionic sulfonate headgroup forms an ion pair with cationic analytes, while the hydrophobic hexyl tail interacts with the nonpolar stationary phase. This process effectively neutralizes the charge of the analytes and increases their retention on the column, allowing for improved separation. sigmaaldrich.comsigmaaldrich.com

This methodology has been successfully applied to a wide array of analytical challenges:

Pharmaceuticals: It is used as a buffer component in ultra-performance liquid chromatography (UPLC) methods for the simultaneous determination of drugs like sitagliptin (B1680988) phosphate (B84403) monohydrate and metformin (B114582) hydrochloride in pharmaceutical dosage forms. sigmaaldrich.comsigmaaldrich.com A study also detailed its use in a mobile phase for the separation of pioglitazone (B448) hydrochloride and sitagliptin phosphate. nih.gov

Water-Soluble Vitamins: A rapid HPLC method was developed for the concurrent analysis of four water-soluble vitamins (thiamine, riboflavin, pyridoxine, and cyanocobalamin) in veterinary feed premixes, utilizing sodium hexane-1-sulfonate in the mobile phase. veterinaryworld.org Another method describes its use for the simultaneous analysis of ten water-soluble vitamins in fish feed additives. researchgate.net

Biological Compounds: Sodium hexane-1-sulfonate has been shown to be a suitable ion-pairing agent for the separation of catecholamines, such as noradrenaline, adrenaline, and dopamine, in biological tissues. journalagent.com

The concentration of sodium hexane-1-sulfonate in the mobile phase is a critical parameter that can be adjusted to optimize the separation. For example, in the analysis of ten water-soluble vitamins, the concentration of the ion-pairing reagent was increased from 0.005 M to 0.01 M to achieve a good separation between vitamin B5 and B6. researchgate.net

Table 2: Applications of Sodium Hexane-1-Sulfonate in HPLC for Complex Mixture Separation

| Application Area | Analytes | Role of Sodium Hexane-1-Sulfonate |

| Pharmaceuticals | Sitagliptin phosphate monohydrate, Metformin hydrochloride | Buffer component in UPLC mobile phase |

| Pharmaceuticals | Pioglitazone hydrochloride, Sitagliptin phosphate | Anionic ion-pairing reagent in mobile phase |

| Veterinary Feed | Thiamine, Riboflavin, Pyridoxine, Cyanocobalamin | Mobile phase constituent for HPLC-UV detection |

| Fish Feed Additives | 10 Water-Soluble Vitamins | Ion-pairing reagent in isocratic mobile phase |

| Biological Tissues | Catecholamines (Noradrenaline, Adrenaline, Dopamine) | Ion-pairing agent for baseline separation |

This table summarizes various applications of sodium hexane-1-sulfonate as an ion-pairing reagent in HPLC for the separation of complex mixtures.

Theoretical and Computational Investigations of Sodium;hexane 1 Sulfonate

Density Functional Theory (DFT) Studies on Alkyl Sulfonate Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of alkyl sulfonates at a molecular level. By analyzing the electronic structure, DFT calculations provide insights into the mechanisms of interaction between these surfactant molecules and various surfaces.

Analysis of Energy Barriers and Bond Dissociation Energies

DFT calculations are instrumental in determining the energetic favorability of different adsorption configurations and chemical reactions. For instance, in the study of surfactant interactions with mineral surfaces, DFT is used to calculate adsorption energies, which indicate the strength of the interaction. A lower (more negative) adsorption energy signifies a more stable adsorption configuration. This analysis can reveal the most likely binding modes, such as monodentate or bidentate coordination of the sulfonate group to surface metal ions.

While specific energy barrier and bond dissociation energy values for sodium hexane-1-sulfonate (B8646315) were not found in the provided search results, the methodology is well-established. For example, in the study of organic friction modifiers on iron oxide surfaces, DFT has been used to determine that the dissociation of the acidic proton from a carboxylic acid headgroup is thermodynamically favorable, leading to strong chemisorption. acs.org This type of analysis is directly applicable to understanding the reactivity of the sulfonate group of hexane-1-sulfonate.

Deactivating Effects of Sulfur Functional Groups

The sulfur functional group in alkyl sulfonates plays a crucial role in their chemical behavior. The electronegativity and bonding characteristics of the sulfonate group influence the electron density distribution across the entire molecule. DFT studies can quantify these effects by analyzing parameters such as the density of states (DOS) and charge distribution before and after adsorption on a surface.

Analysis of the DOS can reveal how the electronic states of the surfactant and the surface are altered upon interaction. mdpi.com For instance, the overlap and hybridization of orbitals between the sulfonate group and surface atoms can indicate the formation of chemical bonds. mdpi.com This information is vital for understanding the deactivating or activating effects the sulfur group may have on the reactivity of the alkyl chain or the surface itself.

Molecular Dynamics (MD) Simulations of Surfactant-Mediated Interfaces

Molecular dynamics (MD) simulations provide a dynamic picture of how sodium hexane-1-sulfonate molecules behave at interfaces, such as the air-water or oil-water interface. These simulations model the movements and interactions of individual atoms and molecules over time, offering insights into the collective behavior that governs interfacial properties.

Atomistic MD simulations have been used to study the effect of the molecular architecture of similar surfactants, like alkyl benzene (B151609) sulfonates, at the decane-water interface. scribd.comresearchgate.net These studies have shown that the position of the sulfonate group along the alkyl chain can significantly impact the packing of the surfactant molecules at the interface, which in turn affects the interfacial tension and the stability of the interface. scribd.comresearchgate.net For example, a more centrally located sulfonate group might lead to a more compact packing and a greater reduction in interfacial tension compared to a terminally located group. researchgate.net

MD simulations can also elucidate the structure of the hydration shell around the sulfonate headgroup and the conformation of the alkyl tail. For instance, simulations of alkyl sulfate (B86663) surfactants have revealed the formation of a stable hydration shell involving hydrogen bonds between the hydrophilic group and water molecules.

Modeling of Ion-Amphiphile Interactions at Aqueous Interfaces

The behavior of sodium hexane-1-sulfonate at aqueous interfaces is strongly influenced by the specific interactions between the sodium ion, the sulfonate headgroup, and water molecules. These ion-amphiphile interactions are critical for understanding phenomena such as micelle formation and the stabilization of emulsions.

Experimental and computational studies on similar anionic surfactants, like dodecylsulfate, have shown that the anionic headgroup is driven towards the water phase. nih.govepfl.ch This is due to the strong, specific interactions between the sulfonate group and water molecules. nih.govepfl.ch Techniques such as vibrational sum frequency scattering and Raman spectroscopy, complemented by molecular modeling, have revealed that anionic and cationic amphiphiles adopt significantly different structures at hydrophobic/water interfaces due to these distinct hydration characteristics. nih.govepfl.ch The anionic sulfonate headgroup tends to be well-hydrated and remains in the aqueous phase, while the hydrophobic alkyl tail orients towards the non-aqueous phase. nih.govepfl.ch

Theoretical Frameworks for Chemical Reactions Regulated by Phase-Separated Condensates

Recent theoretical work has focused on how phase-separated liquid condensates can regulate chemical reactions. aps.orgarxiv.orgarxiv.org This framework is particularly relevant for understanding complex systems where reactants and catalysts may be partitioned between different phases. While not directly studying sodium hexane-1-sulfonate, this theory provides a basis for understanding how its aggregation into micelles or adsorption at interfaces could create micro-environments that alter reaction rates and pathways.

The theory decouples the phase separation of scaffold molecules (like surfactants) from the reaction kinetics of other dissolved species ("clients"). aps.orgarxiv.orgarxiv.org It predicts that the volume of the condensed phase and the partitioning of reactants into this phase can be optimized to maximize reaction yields or rates. aps.orgarxiv.org This framework could be applied to systems where sodium hexane-1-sulfonate micelles act as nanoreactors, concentrating reactants and influencing the transition states of chemical reactions. The chemical composition of these condensates, whether they are simple micelles or more complex coacervates, can dramatically influence the kinetics of enzymatic and non-enzymatic reactions. nih.gov

Computational Approaches for Predicting Reaction Kinetics and Mechanisms

Computational chemistry offers a suite of tools for predicting the kinetics and mechanisms of chemical reactions involving sodium hexane-1-sulfonate. These approaches range from quantum mechanical calculations on small, representative systems to larger-scale simulations that capture the complexity of the condensed phase.

Density functional theory for chemical reactivity (DFT-CR) can be used to predict the most likely sites for a reaction to occur and to estimate the activation energies of different reaction pathways. frontiersin.org This theory is based on the idea that the interaction energy between two reacting molecules can be broken down into different terms, each of which can be related to specific reactivity indicators. frontiersin.org

For more complex systems, a combination of quantum mechanics and molecular mechanics (QM/MM) methods can be employed. This allows for a high-level theoretical treatment of the reacting species while the surrounding environment (e.g., the solvent or a micelle) is modeled with a more computationally efficient classical force field. These multiscale modeling approaches are essential for capturing the influence of the local environment on reaction kinetics.

Emerging Research Frontiers and Future Perspectives on Sodium Hexane 1 Sulfonate

Integration with Novel Analytical Techniques for Enhanced Performance

Sodium hexane-1-sulfonate (B8646315) is a cornerstone reagent in the field of analytical chemistry, particularly in separation sciences. Its primary role is as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC), where it forms neutral complexes with ionic or ionizable analytes. researchgate.netijirset.com This interaction modifies the analyte's retention behavior on reverse-phase columns, leading to improved separation, enhanced resolution, and better peak symmetry. ijirset.com